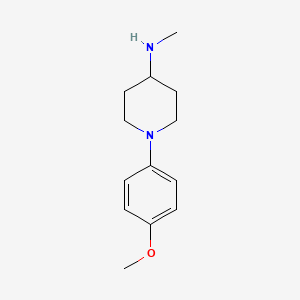

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with a methylamine group

Vorbereitungsmethoden

The synthesis of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with piperidine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 1-(4-methoxyphenyl)piperidine.

Methylation: Finally, the piperidine derivative is methylated using methyl iodide in the presence of a base like potassium carbonate to obtain this compound.

Industrial production methods may involve similar steps but are optimized for higher yields and scalability. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids under palladium catalysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its structural similarity to neurotransmitter analogs suggests it may interact with neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety disorders.

Mechanism of Action

The mechanism of action involves the inhibition of neurotransmitter reuptake and the induction of release, akin to the action of amphetamines. This property positions it as a significant player in the modulation of serotonin and dopamine levels within the brain.

Biological Studies

Neurotransmitter Systems

Research indicates that 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine can be utilized in studies related to neurotransmitter systems. Its ability to influence neurotransmitter dynamics makes it valuable for understanding various neurological conditions and their treatments.

Chemical Biology

Receptor-Ligand Interactions

In chemical biology, this compound serves as a probe to study receptor-ligand interactions and signal transduction pathways. Its application in exploring these interactions can lead to insights into cellular mechanisms and potential therapeutic targets.

Industrial Applications

Synthesis of Organic Molecules

The compound is utilized in the synthesis of complex organic molecules and acts as an intermediate in pharmaceutical production. Its versatility in chemical reactions makes it an essential component in developing new pharmaceutical compounds.

Neuropharmacological Assessment

A study focusing on piperidine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs). This suggests that this compound could have applications in treating mood disorders, providing a foundation for further exploration in clinical settings .

Anticancer Efficacy

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. Findings revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential applications for this compound in oncology .

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action observed in amphetamines . This interaction leads to increased levels of neurotransmitters in the synaptic cleft, thereby modulating neuronal activity and producing pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine can be compared with other similar compounds, such as:

Para-Methoxyphenylpiperazine (MeOPP): Both compounds share the methoxyphenyl group but differ in their core structures.

4-Methoxyamphetamine: This compound also contains a methoxy group and exhibits potent serotonin-releasing properties.

1-(4-Methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide: A selective KDM5 antagonist with potential anticancer activity.

Biologische Aktivität

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Phenyl Group : Substituted with a methoxy group at the para position.

- Piperidine Ring : A five-membered ring containing one nitrogen atom, which is crucial for its biological activity.

- Methyl Group : Attached to the nitrogen of the piperidine ring, enhancing lipophilicity and potentially affecting receptor binding.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and receptors:

- Dopaminergic Activity : The compound may exhibit dopaminergic properties, influencing pathways related to mood and cognition.

- Serotonin Receptors : Potential modulation of serotonin receptors could implicate it in anxiety and depression treatment.

- Adrenergic Receptors : Interaction with adrenergic receptors may contribute to effects on cardiovascular systems and metabolic regulation.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of piperidine derivatives showed promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9b | HCT116 | <3 |

| 9d | MCF7 | <3 |

| 9e | PC3 | <5 |

These findings suggest that modifications in the piperidine structure can enhance antiproliferative activity against cancer cells .

Neuropharmacological Effects

The compound's potential as a neuropharmaceutical is supported by its interaction with neurotransmitter receptors. For example, studies indicate that similar piperidine derivatives can modulate serotonin receptor activity, leading to anxiolytic effects. The activation of these receptors could help in treating mood disorders .

Case Studies and Research Findings

- Antiparasitic Activity : Research on related compounds has indicated that certain piperidine derivatives can inhibit enzymes critical for the survival of Plasmodium falciparum, the malaria-causing parasite. This suggests that this compound may also possess similar properties, warranting further investigation .

- Metabolic Stability : Studies focusing on the metabolic pathways of piperidine compounds reveal that structural modifications can significantly affect their pharmacokinetic profiles. Enhancements in aqueous solubility and metabolic stability are crucial for developing effective therapeutic agents .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-11-7-9-15(10-8-11)12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMISVZPIAWPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.